molecular formula C15H22N2O3 B2948261 Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate CAS No. 50722-42-4

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate

Cat. No. B2948261
CAS RN: 50722-42-4
M. Wt: 278.352
InChI Key: RCMRNDJPAVGSRO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 50722-42-4 . Its molecular formula is C15H22N2O3 and it has a molecular weight of 278.35 . The IUPAC name for this compound is benzyl (1S)-2-(butylamino)-1-methyl-2-oxoethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3, (H,16,18) (H,17,19)/t12-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate has been used in a variety of scientific research applications. It is used as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in the synthesis of organic compounds. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate in laboratory experiments include its low toxicity, its low cost, and its versatility. It is also relatively easy to synthesize, and can be used in a variety of reactions. The main limitation of this compound is its low solubility, which can make it difficult to use in certain reactions.

Future Directions

For research on Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to explore the potential of this compound as a catalyst for other reactions, and to investigate its potential as a reagent in the synthesis of other organic compounds. Finally, research could be conducted to explore the potential of this compound as a solvent for organic compounds.

Synthesis Methods

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate can be synthesized in a variety of ways. One method involves the reaction between benzyl chloride and butyl carbamate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces an intermediate product, which is then reacted with an aqueous sodium hydroxide solution to produce this compound.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[(2S)-1-(butylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,18)(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMRNDJPAVGSRO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.